molecular formula C40H62Cl2N2O6 B12762774 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride CAS No. 138371-25-2

2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride

Cat. No.: B12762774
CAS No.: 138371-25-2
M. Wt: 737.8 g/mol
InChI Key: OBUXEUKBQLDBDG-UHFFFAOYSA-N
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Description

2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features morpholine and pentyloxyphenyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. The synthetic route often includes:

    Formation of Intermediate Compounds: Initial steps may involve the preparation of morpholine derivatives and pentyloxyphenyl intermediates.

    Coupling Reactions: These intermediates are then coupled under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired octanedione structure.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt.

Chemical Reactions Analysis

2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The morpholine and pentyloxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the breakdown of the octanedione structure.

Scientific Research Applications

2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride involves its interaction with molecular targets through its morpholine and pentyloxyphenyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound may act as an enzyme inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride stands out due to its unique combination of morpholine and pentyloxyphenyl groups. Similar compounds include:

    2,7-Bis(4-morpholinylmethyl)-1,8-diphenyloctane-1,8-dione: Lacks the pentyloxyphenyl groups, resulting in different chemical behavior.

    2,7-Bis(3-(4-morpholinyl)propyl)-4-{[2-(1-pyrrolidinyl)ethyl]amino}benzo[lmn][3,8]phenanthroline: Features different substituents, leading to distinct applications and properties.

Properties

CAS No.

138371-25-2

Molecular Formula

C40H62Cl2N2O6

Molecular Weight

737.8 g/mol

IUPAC Name

2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-pentoxyphenyl)octane-1,8-dione;dihydrochloride

InChI

InChI=1S/C40H60N2O6.2ClH/c1-3-5-9-25-47-37-17-13-33(14-18-37)39(43)35(31-41-21-27-45-28-22-41)11-7-8-12-36(32-42-23-29-46-30-24-42)40(44)34-15-19-38(20-16-34)48-26-10-6-4-2;;/h13-20,35-36H,3-12,21-32H2,1-2H3;2*1H

InChI Key

OBUXEUKBQLDBDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCCCC)CN4CCOCC4.Cl.Cl

Origin of Product

United States

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